![molecular formula C6H8N2O2 B1311789 methyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 5952-93-2](/img/structure/B1311789.png)
methyl 1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a reaction of β-enamino diketone with methylhydrazine provided a corresponding compound with a 51% yield .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code for the compound is 1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 140.14 . The InChI code for the compound is 1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 .Scientific Research Applications
Structural and Spectral Studies
Structural Analysis : Methyl 1-methyl-1H-pyrazole-4-carboxylate derivatives are examined for their structural and spectral characteristics. For example, structural studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, involve techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide insights into the compound's molecular geometry and electronic transitions (Viveka et al., 2016).
Coordination Chemistry : Research on pyrazole-dicarboxylate acid derivatives, similar to this compound, includes the synthesis and characterization of novel coordination complexes with metals like Cu, Co, and Zn. These complexes have potential applications in catalysis and material science (Radi et al., 2015).
Hydrogen-Bonded Structures : this compound derivatives can form various hydrogen-bonded structures. For instance, studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate show interesting hydrogen-bonded chains and rings, which are significant for understanding intermolecular interactions and molecular packing in solid-state chemistry (Portilla et al., 2007).
Molecular Synthesis : Synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives is another area of focus. These derivatives have potential applications in pharmaceuticals and agrochemicals, considering the biological activities of pyrazole compounds (Jiao, 2007).
Crystallography and Computational Studies
Crystallographic Analysis : X-ray crystallography is used to determine the structures of this compound and its derivatives. This provides a basis for understanding the molecular conformation and packing in crystals, which is vital for materials science and drug design (Sakhautdinov et al., 2013).
Computational Chemistry : Theoretical and computational methods, such as density-functional-theory (DFT), are employed to study the electronic structure and properties of these compounds. These studies are crucial for predicting reactivity and designing new compounds with desired properties (Shen et al., 2012).
Synthesis Techniques and Potential Applications
One-Pot Synthesis : this compound derivatives are synthesized using one-pot methods, which are advantageous for simplicity and efficiency in organic synthesis. This approach is significant for the large-scale production of these compounds (Saeed et al., 2012).
Corrosion Inhibition : Pyrazole derivatives, closely related to this compound, are studied as corrosion inhibitors for steel. This application is crucial in industrial settings for protecting metal surfaces (Herrag et al., 2007).
Safety and Hazards
Future Directions
The future directions of research on methyl 1-methyl-1H-pyrazole-4-carboxylate could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The compound could potentially influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would depend on the specific pathways involved.
properties
IUPAC Name |
methyl 1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQQXMARFJNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435931 | |
Record name | methyl 1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5952-93-2 | |
Record name | methyl 1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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